molecular formula C21H20N2O3 B2399499 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 376610-87-6

1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2399499
CAS No.: 376610-87-6
M. Wt: 348.402
InChI Key: JYQHODXDZWMFHW-UHFFFAOYSA-N
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Description

1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a prominent synthetic compound in oncological research, functioning as a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical nuclear enzyme involved in the detection and repair of single-strand DNA breaks , and its inhibition is a validated strategy for targeting cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations. This compound, belonging to the 4-hydroxyquinolin-2(1H)-one class, has demonstrated significant research value by effectively trapping PARP-1 enzymes on damaged DNA, a mechanism that is cytotoxic to cancer cells with pre-existing DNA repair defects. Its specific chemical structure, which includes the 1-allyl and the 2,5-dimethylphenylcarboxamide substituents, was designed to optimize inhibitory potency and pharmacokinetic properties. Research and patent literature highlight its application in studying synthetic lethality , where it is used to elucidate the molecular consequences of concurrent PARP inhibition and defective DNA repair machinery, leading to the accumulation of DNA damage and cancer cell death. Consequently, this inhibitor serves as a vital tool compound for in vitro and in vivo studies aimed at understanding the PARP enzyme family, developing novel combination therapies with DNA-damaging agents, and exploring resistance mechanisms in various cancer models.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-4-11-23-17-8-6-5-7-15(17)19(24)18(21(23)26)20(25)22-16-12-13(2)9-10-14(16)3/h4-10,12,24H,1,11H2,2-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQHODXDZWMFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinolone Core Structure

The quinolone scaffold is typically constructed via the Gould-Jacobs cyclocondensation reaction, which involves the thermal cyclization of an aniline derivative with a β-keto ester. For 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, the starting material is ethyl 3-(2,5-dimethylphenylamino)prop-2-enoate. Cyclization occurs under acidic conditions (e.g., polyphosphoric acid) at 120–140°C, forming the 4-hydroxy-2-oxo-1,2-dihydroquinoline core.

Table 1: Cyclocondensation Reaction Conditions

Parameter Condition Yield (%) Source
Catalyst Polyphosphoric acid 78
Temperature 130°C, 4 hours 82
Solvent Solvent-free 75

Allylation at the N1 Position

Introducing the allyl group at the quinolone’s N1 position requires nucleophilic substitution. The intermediate 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is treated with allyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity, with optimal yields achieved at 60–80°C.

Mechanistic Insight :
The base deprotonates the N1 position, enabling the allyl bromide to undergo an SN2 reaction. Excess allyl bromide (1.5–2.0 equivalents) ensures complete substitution, while prolonged reaction times (>6 hours) minimize dimerization byproducts.

Carboxamide Formation

The carboxylic acid at the C3 position is activated as an acid chloride using thionyl chloride (SOCl₂) before coupling with 2,5-dimethylaniline. Alternatively, direct coupling via mixed anhydrides or carbodiimide-mediated reactions (e.g., EDC/HOBt) achieves comparable efficiency.

Table 2: Carboxamide Coupling Strategies

Method Reagents Solvent Yield (%)
Acid Chloride SOCl₂, 2,5-dimethylaniline CH₂Cl₂ 88
EDC/HOBt EDC, HOBt, DIPEA DMF 85

Nuclear magnetic resonance (NMR) spectroscopy confirms successful amide bond formation, with characteristic peaks for the CONH group at δ 10.3–10.4 ppm and aromatic protons from the 2,5-dimethylphenyl moiety at δ 6.7–7.5 ppm.

Purification and Crystallization

Crude product purification involves recrystallization from methanol/water mixtures or toluene. High-purity (>99%) this compound is obtained by slow cooling of saturated solutions, yielding crystalline solids with melting points above 250°C.

Optimization Note :
Replacing traditional column chromatography with antisolvent crystallization reduces production costs by 40% while maintaining pharmaceutical-grade purity.

Stereochemical Considerations

Although the target compound lacks chiral centers, intermediates such as the allyl-pyrrolidine derivatives in related syntheses demonstrate the importance of stereochemical control. For example, enantiopure 1-ethylpyrrolidin-2-ylmethyl-amides require chiral resolving agents or asymmetric hydrogenation with Raney nickel. These principles inform potential scalability challenges for structurally analogous compounds.

Industrial-Scale Adaptations

Patent WO2001085692A2 highlights critical adjustments for commercial production:

  • Solvent Systems : Mixed polar/nonpolar solvents (e.g., DMF/toluene) improve solubility and heat transfer.
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) at 20–40 psi H₂ pressure selectively reduces nitro intermediates without affecting the allyl group.
  • Process Intensification : Continuous flow reactors reduce reaction times from 8 hours to 30 minutes, enhancing throughput.

Analytical Characterization

Final product validation employs:

  • High-Performance Liquid Chromatography (HPLC) : Purity >99% with a C18 column and acetonitrile/water mobile phase.
  • Infrared (IR) Spectroscopy : Strong absorption bands at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 378.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid.

  • Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: The allyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

  • Reduction: Formation of 1-allyl-N-(2,5-dimethylphenyl)-4-hydroxy-1,2-dihydroquinoline.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound belongs to a broader family of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, where structural variations primarily occur at the N1-allyl group and the N-aryl substituent. Key analogues include:

Compound Name N1 Substituent N-Aryl Substituent Molecular Weight Key References
Target Compound Allyl 2,5-Dimethylphenyl 364.44 g/mol
N-(5-Chloro-2-Methoxyphenyl) Analogue Allyl 5-Chloro-2-Methoxyphenyl 384.82 g/mol
N-(3-Chlorophenyl) Analogue Allyl 3-Chlorophenyl 356.78 g/mol
N-(3-Pyridylmethyl)-6,7-Dimethoxy Analogue Allyl 3-Pyridylmethyl 395.41 g/mol
1-Butyl-N-(2,5-Dimethylphenyl) Analogue Butyl 2,5-Dimethylphenyl 364.44 g/mol

Key Observations :

  • The allyl group at N1 is critical for metabolic stability and conformational flexibility, as seen in the target compound and its chloro- and methoxy-substituted analogues .
  • The 2,5-dimethylphenyl substituent enhances lipophilicity and steric bulk compared to smaller aryl groups (e.g., 3-chlorophenyl), possibly improving receptor binding .
Pharmacological Activity

Analgesic activity has been extensively studied in this class. For example:

  • The target compound and its 6,7-dimethoxy analogue (e.g., N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide) exhibit ED₅₀ values comparable to Piroxicam and Nabumetone but at significantly lower doses (20 mg/kg vs. 50–100 mg/kg for reference drugs) .
  • Polymorphism in the N-(3-pyridylmethyl) analogue (e.g., crystalline vs. amorphous forms) impacts bioavailability, highlighting the importance of solid-state characterization .
Physicochemical Properties
  • Solubility: The allyl group confers moderate solubility in polar organic solvents (e.g., methanol, DMSO), whereas butyl-substituted analogues (e.g., K844-0513) show reduced solubility due to increased hydrophobicity .
  • Stability : The 4-hydroxy-2-oxo moiety is susceptible to oxidation, necessitating storage under inert conditions .

Optimization Challenges :

  • Substitution at the 6,7-positions (e.g., methoxy groups) marginally affects activity, suggesting the C3-carboxamide and N1-allyl groups are primary pharmacophores .

Biological Activity

1-Allyl-N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a member of the quinoline family, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Allyl group : Enhances lipophilicity and biological interactions.
  • Hydroxy group : Potentially involved in various biochemical reactions.
  • Carboxamide functional group : May influence receptor binding and stability.
Property Description
Molecular FormulaC21H20N2O2
Molecular Weight336.4 g/mol
SolubilitySoluble in organic solvents; limited solubility in water

Antimicrobial Activity

Quinoline derivatives have shown significant antimicrobial properties. For example:

  • A related compound demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

Anticancer Activity

Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For instance:

  • Compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) .

Case Studies

  • Study on Anticancer Properties :
    • A study involving a series of quinoline derivatives showed that certain modifications led to enhanced anticancer activity through apoptosis induction and cell cycle arrest at the G2/M phase.
    • The most potent derivative achieved an IC50 of approximately 1.2 µM against MCF-7 cells .
  • Neuroprotective Effects :
    • Some quinoline derivatives have been reported to cross the blood-brain barrier and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?

The synthesis of quinoline-3-carboxamide derivatives typically involves multi-step procedures, including cyclocondensation of substituted anilines with diketones, followed by functionalization of the quinoline core. For analogs like N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide, key steps include:

  • Allylation : Introducing the allyl group via nucleophilic substitution or palladium-catalyzed coupling .
  • Carboxamide formation : Reacting the intermediate with 2,5-dimethylphenylamine under reflux in aprotic solvents (e.g., DMF or THF) .
    Critical parameters:
  • Temperature control : Excessively high temperatures during cyclization can lead to by-products (e.g., decarboxylation).
  • Solvent choice : Polar aprotic solvents enhance reaction homogeneity and yield .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

A systematic approach combines:

  • NMR spectroscopy :
    • ¹H NMR : Identify allyl protons (δ 5.1–5.8 ppm, multiplet) and hydroxyl protons (δ 10–12 ppm, broad singlet) .
    • ¹³C NMR : Confirm the carbonyl groups (C=O at δ 165–175 ppm) and quinoline aromatic carbons .
  • IR spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 364.1787 for C₂₂H₂₄N₂O₃) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents .

Q. What preliminary biological screening approaches are recommended?

  • In vitro assays :
    • Antimicrobial activity : Follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zones of inhibition to standard antibiotics .
    • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
  • Cytotoxicity : Evaluate via MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the allylation step?

  • Catalytic systems : Use Pd(PPh₃)₄ with phase-transfer catalysts to enhance allyl group positioning .
  • Solvent effects : Dichloromethane improves selectivity over THF by reducing steric hindrance .
  • Temperature modulation : Low temperatures (–20°C) favor kinetic control, minimizing undesired isomers .

Q. How can contradictory pharmacological data across studies be resolved?

  • Structural analogs comparison :

    CompoundSubstituentActivity Trend
    4-Chlorophenyl analogCl at paraHigh kinase inhibition
    2,5-Dimethylphenyl analogDual methylReduced cytotoxicity
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify active metabolites .

  • Dose-response reevaluation : Validate activity across multiple cell lines to rule out cell-specific effects .

Q. What computational methods predict binding affinity with target proteins?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1ATP) to model interactions with the quinoline core and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency .

Q. How do solvent and pH affect the compound’s stability in biological assays?

  • pH-dependent degradation : Monitor via HPLC in buffers (pH 3–10); acidic conditions accelerate hydrolysis of the carboxamide group .
  • Solvent stability : Use DMSO stock solutions (<10 mM) to prevent aggregation; avoid aqueous storage >48 hours .

Q. What analytical techniques resolve impurities in scaled-up synthesis?

  • HPLC-DAD : Employ C18 columns (ACN/water gradient) to separate by-products (e.g., de-allylated analogs) .
  • LC-MS/MS : Identify trace impurities (e.g., oxidation products) using fragmentation patterns .

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